REACTION_CXSMILES
|
[OH:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][CH:7]2[C:16]3[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=3[CH2:10][CH2:9][NH:8]2)=[CH:4][CH:3]=1.ClC(Cl)(Cl)[CH:21]=[O:22]>C(Cl)(Cl)Cl>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH:7]2[C:16]3[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=3[CH2:10][CH2:9][N:8]2[CH:21]=[O:22])=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(CC2NCCC=3CCCCC23)C=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
ClC(C=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the mixture had been stirred for 16 hrs at room temperature it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 4 N aqueous hydrochloric acid (50 ml) and water (50 ml)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
after crystallization from ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(CC2N(CCC=3CCCCC23)C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 101.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |